molecular formula C15H22BFO2 B7451622 2-[3-Fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[3-Fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B7451622
M. Wt: 264.15 g/mol
InChI Key: JREOJKDUDMHZQC-UHFFFAOYSA-N
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Description

2-[3-Fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound characterized by its boronic ester structure. This compound is particularly notable for its application in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the reaction of 3-fluoro-5-(propan-2-yl)phenylboronic acid with a suitable diol under acidic conditions to form the boronic ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

  • Oxidation and Reduction: The boronic ester can undergo oxidation to form boronic acids or reduction to form boronic esters with different diols.

  • Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Palladium Catalysts: Commonly used catalysts include palladium(II) acetate and palladium(0) complexes.

  • Bases: Strong bases such as potassium carbonate or sodium carbonate are often used to facilitate the coupling reactions.

  • Solvents: Organic solvents like toluene, tetrahydrofuran (THF), or water are typically employed.

Major Products Formed:

  • Biaryl Compounds: The primary products of Suzuki-Miyaura coupling reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

  • Boronic Acids: Oxidation of the boronic ester yields boronic acids, which are useful in further synthetic transformations.

Scientific Research Applications

Chemistry: The compound is extensively used in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. It is a key reagent in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Biology: In biological research, this compound is used to study enzyme inhibition and to develop new bioactive molecules. Its ability to form stable complexes with various biomolecules makes it a valuable tool in medicinal chemistry.

Medicine: The compound's derivatives are explored for their potential therapeutic applications, including anticancer and anti-inflammatory properties. Its role in drug discovery and development is significant due to its versatility in forming diverse chemical structures.

Industry: Beyond academic research, this compound is utilized in the chemical industry for the production of high-value chemicals and materials. Its application in polymer chemistry and material science is notable for creating advanced materials with unique properties.

Mechanism of Action

The mechanism by which 2-[3-Fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation with an aryl or vinyl halide, and finally reductive elimination to form the biaryl product. The molecular targets and pathways involved are typically the palladium catalyst and the organic substrates undergoing the coupling reaction.

Comparison with Similar Compounds

  • Phenylboronic Acid: A simpler boronic acid without the tetramethyl group, used in similar cross-coupling reactions.

  • Biphenyl-4,4'-diol: A compound that can be synthesized through similar cross-coupling reactions but lacks the boronic ester functionality.

  • 3-Fluoro-5-(propan-2-yl)phenylboronic Acid: A precursor in the synthesis of the target compound, lacking the tetramethyl-1,3,2-dioxaborolane structure.

Uniqueness: The uniqueness of 2-[3-Fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its stability and reactivity, which make it particularly suitable for cross-coupling reactions. Its tetramethyl group enhances its stability and solubility, making it a preferred reagent in industrial and research applications.

Properties

IUPAC Name

2-(3-fluoro-5-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BFO2/c1-10(2)11-7-12(9-13(17)8-11)16-18-14(3,4)15(5,6)19-16/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREOJKDUDMHZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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